4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide
Overview
Description
Thiazole is a heterocyclic compound that has been an important moiety in the world of chemistry for many decades . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .
Synthesis Analysis
Compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone reacted with various aromatic aldehydes in the early phase of reactions and the products obtained had subsequently undergone multistep reactions to produce the final compounds .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Scientific Research Applications
Anticancer Activity
Compounds structurally related to 4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide have shown potential in anticancer applications. One study synthesized derivatives and evaluated their activity against human colorectal carcinoma (HCT116) and human cervix carcinoma (HeLa) cell lines, with some compounds exhibiting marked anticancer activity (Karakuş et al., 2018). Another research investigated indeno[1,2-c]pyrazolines substituted with benzenesulfonamide and found several compounds with broad-spectrum antitumor activity (Rostom, 2006).
Photodynamic Therapy for Cancer
A derivative of benzenesulfonamide was used to synthesize a zinc phthalocyanine with high singlet oxygen quantum yield, which is crucial for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Anticonvulsant Agents
Compounds containing a sulfonamide thiazole moiety, similar in structure to the chemical , were synthesized and showed protection against picrotoxin-induced convulsions, indicating potential as anticonvulsant agents (Farag et al., 2012).
UV Protection and Antimicrobial Applications
Thiazole azodyes containing sulfonamide moiety were designed and applied to cotton fabrics, providing UV protection and antibacterial properties (Mohamed et al., 2020).
Inhibitory Effects on Carbonic Anhydrase
Some derivatives of benzenesulfonamide showed inhibitory effects on human carbonic anhydrase, which is significant for various physiological processes (Gul et al., 2016).
Anticancer and Anti-HCV Agents
Celecoxib derivatives of benzenesulfonamides were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities (Küçükgüzel et al., 2013).
Hyperpolarizability and Molecular Structure Analysis
The hyperpolarizability of certain benzenesulfonamide derivatives was studied, contributing to the understanding of their electronic properties, which is relevant in material science (Kucharski et al., 1999).
Future Directions
Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that there could be potential for future research and development involving “4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide”.
properties
IUPAC Name |
4-[(4-chlorophenyl)-cyanomethyl]-2,5-difluoro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2N3O2S2/c18-11-3-1-10(2-4-11)13(9-21)12-7-15(20)16(8-14(12)19)27(24,25)23-17-22-5-6-26-17/h1-8,13H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAUHYFQAUGNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=CC(=C(C=C2F)S(=O)(=O)NC3=NC=CS3)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Chlorophenyl)(cyano)methyl)-2,5-difluoro-N-(thiazol-2-YL)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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